1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives is typically achieved through condensation reactions involving various starting materials. For instance, the synthesis of 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) was performed and their inhibitory action against corrosion was investigated . Another derivative, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy . These studies demonstrate the versatility of the 1H-pyrrole-2,5-dione scaffold in synthesizing a wide range of compounds with varying substituents.
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial in determining their reactivity and interaction with other molecules. Quantum chemical calculations using Density Functional Theory (DFT) were performed to determine the relationship between molecular structures and their inhibition efficiencies . Additionally, the structure of a novel compound was confirmed by various spectroscopic methods, including IR, NMR, and GC-MS . These analyses provide insights into the electronic and spatial configuration of the molecules, which are essential for understanding their chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of 1H-pyrrole-2,5-dione derivatives is influenced by their molecular structure. For example, the presence of substituents can affect the compound's ability to participate in chemical reactions. The study of glycolic acid oxidase inhibitors revealed that methylation of the nitrogen or the 3-hydroxy substituent on the 1H-pyrrole-2,5-dione nucleus reduced the potency of the inhibitors, indicating the importance of these functional groups in the chemical reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives, such as solubility, are important for their practical applications. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined and mathematically correlated using models like the NRTL model and Apelblat equation . These properties are influenced by the molecular structure and are critical for the compound's performance in different environments, such as in corrosion inhibition or as a pharmaceutical agent.
Scientific Research Applications
Luminescent Polymers
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione and its derivatives have been utilized in the synthesis of highly luminescent polymers. These polymers, such as those described by Zhang and Tieke (2008), exhibit strong fluorescence and quantum yield due to the inclusion of the pyrrolo[3,4-c]pyrrole-1,4-dione unit in their main chain, making them suitable for various applications in organic electronics and photonics Zhang & Tieke, 2008.
Conjugated Polymers for Electronic Applications
The development of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units has been a significant area of research. For example, Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers with DPP and 1,4-phenylene units in the main chain. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and photochemical stability Beyerlein & Tieke, 2000.
Electron Transport Layer in Solar Cells
A novel n-type conjugated polyelectrolyte synthesized for use as an electron transport layer in polymer solar cells incorporates a backbone based on diketopyrrolopyrrole (DPP). Hu et al. (2015) demonstrated that this material enhances electron extraction and reduces exciton recombination, improving the power conversion efficiency of solar cells Hu et al., 2015.
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been explored as effective inhibitors for carbon steel corrosion in acidic environments. Zarrouk et al. (2015) found that these compounds exhibit good corrosion inhibition efficiency and adsorb onto the steel surface primarily through a chemisorption process Zarrouk et al., 2015.
Anti-HIV-1 Activity
In the field of medicinal chemistry, derivatives of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione have been investigated for their anti-HIV-1 activity. Liu et al. (2016) synthesized novel compounds showing potent antiviral activities against HIV-1, highlighting their potential as lead compounds for developing clinical anti-HIV agents Liu et al., 2016.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEURHGUCFTVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300452 | |
Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
CAS RN |
37597-19-6 | |
Record name | MLS002702008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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